methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate
CAS No.:
Cat. No.: VC10891605
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO4 |
|---|---|
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | methyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C17H17NO4/c1-21-15-9-3-12(4-10-15)11-16(19)18-14-7-5-13(6-8-14)17(20)22-2/h3-10H,11H2,1-2H3,(H,18,19) |
| Standard InChI Key | FAWMCWSVEMOTEN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Introduction
Methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate is a complex organic compound that has garnered attention in various fields of chemistry and pharmacology due to its unique structure and potential applications. Despite the lack of specific literature directly referencing this compound, we can deduce its properties and potential uses by analyzing similar compounds and general principles of organic chemistry.
Chemical Formula and Molecular Weight
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Chemical Formula: CHNO
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Molecular Weight: Approximately 326.35 g/mol (estimated based on the components)
Synthesis and Preparation
The synthesis of methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate could involve a multi-step process, starting with the preparation of the 4-methoxyphenyl acetyl chloride, followed by reaction with methyl 4-aminobenzoate. This process would require careful control of reaction conditions to ensure high yield and purity.
Synthesis Steps
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Preparation of 4-Methoxyphenyl Acetyl Chloride:
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React 4-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst to form the acetyl derivative.
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Convert this derivative into the acetyl chloride using thionyl chloride or similar reagents.
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Reaction with Methyl 4-Aminobenzoate:
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React the acetyl chloride with methyl 4-aminobenzoate in a suitable solvent, such as dichloromethane or tetrahydrofuran, using a base like triethylamine to neutralize the HCl byproduct.
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Potential Applications
Given its structure, methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate may have applications in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways. The presence of both a benzoate and an acetylated amine suggests potential bioactivity.
Biological Activity
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Pharmacological Effects: Could exhibit anti-inflammatory, antimicrobial, or other biological activities depending on its ability to interact with biological targets.
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Toxicity: Would require thorough testing to assess safety and potential side effects.
Data Table for Similar Compounds
| Compound | CAS Number | Molecular Weight | Density | Boiling Point |
|---|---|---|---|---|
| (4-Methoxyphenyl) Benzoate | 1523-19-9 | 228.24300 | 1.159 g/cm | 354.7°C at 760 mmHg |
| Methyl 2-[2-(4-Chlorophenyl)acetyl]benzoate | 61653-04-1 | 288.72600 | N/A | N/A |
| Methyl 4-Acetamido-2-Methoxybenzoate | 4093-29-2 | 237.23 | N/A | N/A |
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